

Crystal Structure of 6-Phenyl-2,2'-bipyridine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 6-Phenyl-2,2'-bipyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of **6-Phenyl-2,2'-bipyridine**, a significant heterocyclic compound utilized in coordination chemistry and materials science. The document details the crystallographic data, experimental protocols for its synthesis and characterization, and visual representations of its structure and the synthetic workflow.

Introduction

6-Phenyl-2,2'-bipyridine is a substituted bipyridine ligand that plays a crucial role in the development of novel metal complexes with diverse applications in catalysis, photoluminescent materials, and medicinal chemistry. Its unique structural and electronic properties, arising from the interplay between the bipyridine moiety and the phenyl substituent, make it a versatile building block in supramolecular chemistry and drug design. An accurate understanding of its solid-state structure is paramount for predicting and modulating the properties of its coordination compounds.

Crystallographic Data

The crystal structure of **6-Phenyl-2,2'-bipyridine** has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data provides a foundational understanding of the molecule's solid-state conformation and packing.

Parameter	Value
Empirical Formula	C ₁₆ H ₁₂ N ₂
Formula Weight	232.28
Crystal System	Monoclinic
Space Group	C 1 2 1
Unit Cell Dimensions	
a	22.148 Å
b	5.489 Å
c	11.950 Å
α	90°
β	122.238°
γ	90°
Volume	1228.5 Å ³
Z	4
Calculated Density	1.254 g/cm ³
COD ID	7236878

Molecular Structure

The molecular structure of **6-Phenyl-2,2'-bipyridine** reveals a non-planar conformation in the solid state. The dihedral angle between the two pyridine rings and the angle of the phenyl group relative to the bipyridine plane are critical parameters influencing its coordination behavior.

Caption: Molecular structure of **6-Phenyl-2,2'-bipyridine**.

Experimental Protocols

Synthesis of 6-Phenyl-2,2'-bipyridine via Kröhnke Synthesis

The Kröhnke pyridine synthesis is a widely employed method for the preparation of substituted pyridines.[1] A general procedure adaptable for the synthesis of **6-Phenyl-2,2'-bipyridine** is outlined below.

Materials:

- 2-Acetylpyridine
- Benzaldehyde
- Ammonium acetate
- Ethanol
- Hydrochloric acid (for workup)
- Sodium bicarbonate (for workup)
- Anhydrous magnesium sulfate

Procedure:

- A mixture of 2-acetylpyridine (2 equivalents), benzaldehyde (1 equivalent), and a suitable catalyst is refluxed in a solvent such as ethanol or acetic acid.
- Ammonium acetate (excess) is added as the nitrogen source for the cyclization reaction.[2]
- The reaction progress is monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water.
- The solid is collected by filtration, washed with water, and then subjected to a standard acid-base workup.

- The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **6-Phenyl-2,2'-bipyridine**.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically obtained through slow recrystallization.

Procedure:

- The purified **6-Phenyl-2,2'-bipyridine** is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).
- The saturated solution is filtered while hot to remove any insoluble impurities.
- The clear solution is allowed to cool slowly to room temperature, undisturbed.
- Slow evaporation of the solvent over several days can also promote the growth of well-defined single crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.^{[3][4]}

Instrumentation:

- Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector.

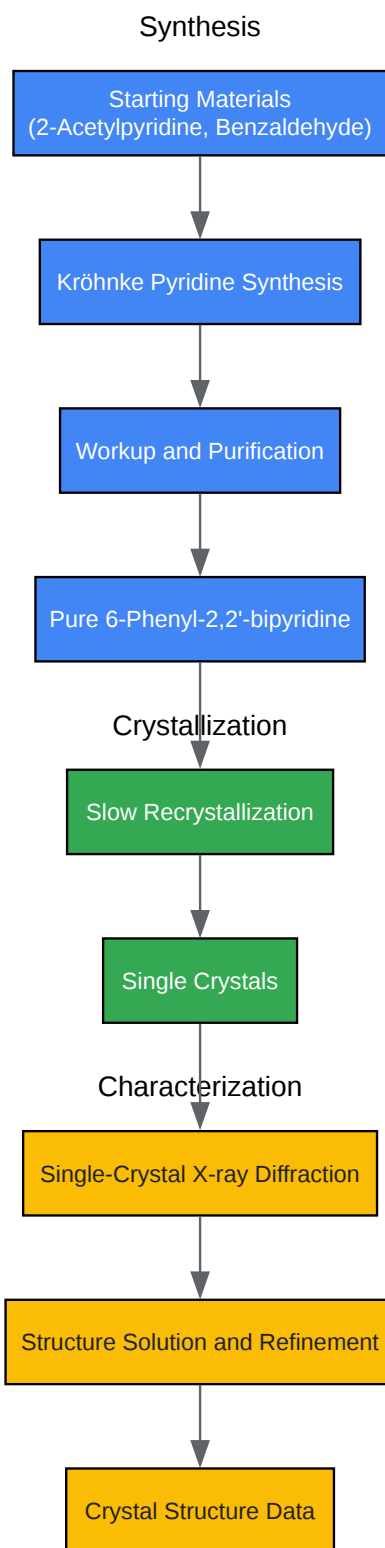
Procedure:

- A suitable single crystal is selected and mounted on a goniometer head.
- The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.
- The unit cell parameters are determined from a preliminary set of diffraction frames.

- A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
- The collected data is processed, including integration of reflection intensities and corrections for absorption.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of **6-Phenyl-2,2'-bipyridine**.



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Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of **6-Phenyl-2,2'-bipyridine**, including comprehensive crystallographic data and experimental protocols. The presented information is essential for researchers and scientists working on the design and synthesis of novel metal complexes and functional materials based on this versatile ligand. The detailed structural insights will aid in the rational design of compounds with tailored electronic and photophysical properties for applications in catalysis, materials science, and drug development.

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